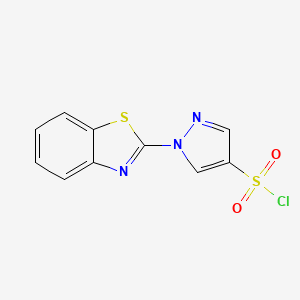

1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-2-yl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O2S2/c11-18(15,16)7-5-12-14(6-7)10-13-8-3-1-2-4-9(8)17-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKDDVHEWBZRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of the Benzothiazole Core

The benzothiazole nucleus is typically prepared via cyclization reactions involving 2-aminothiophenol derivatives or related precursors.

- A common approach involves the reaction of 2-aminothiophenol with carbonyl compounds or halogenated acyl derivatives to form the benzothiazole ring system under acidic or catalytic conditions.

- Reduction and diazotization steps can be employed to functionalize benzothiazole derivatives further, as seen in industrial methods for benzothiazole sulfonyl chlorides.

Synthesis of the Pyrazole Moiety and Its Sulfonyl Chloride Derivative

The pyrazole ring functionalized at the 4-position with a sulfonyl chloride group is synthesized through:

- Starting from pyrazole or substituted pyrazoles (e.g., 3,5-dimethyl-1H-pyrazole), methylation or other substitutions are performed to obtain the desired pyrazole derivative.

- Sulfonylation is carried out by treating the pyrazole derivative with chlorosulfonic acid in an inert solvent such as chloroform at low temperature, followed by heating to promote sulfonyl chloride formation.

- Subsequent treatment with thionyl chloride can enhance the conversion to the sulfonyl chloride functionality.

Coupling of Benzothiazole and Pyrazole Sulfonyl Chloride

The key step in preparing 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride is the coupling of the benzothiazole moiety to the pyrazole sulfonyl chloride:

- Literature suggests nucleophilic substitution or condensation reactions where the benzothiazole nitrogen or carbon at the 2-position is linked to the pyrazole ring, often via intermediates such as benzothiazol-2-yl-acetonitrile or related compounds.

- The sulfonyl chloride group on the pyrazole ring is introduced before or after coupling depending on the stability of intermediates.

- The reaction conditions are carefully controlled to avoid hydrolysis or side reactions of the sulfonyl chloride group.

Representative Preparation Method (Literature-Informed Protocol)

Detailed Research Findings and Analytical Data

- Spectroscopic Characterization : The final compound is characterized by FT-IR (showing sulfonyl chloride S=O stretches), 1H NMR (aromatic protons of benzothiazole and pyrazole rings), and 13C NMR confirming the heterocyclic carbons.

- Reaction Monitoring : TLC and LC-MS are used to monitor reaction progress, particularly the sulfonylation and coupling steps.

- Purification : Column chromatography and recrystallization from suitable solvents yield analytically pure compounds.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with diverse nucleophiles to form sulfonamides, sulfonate esters, or sulfonyl derivatives.

Key findings :

-

Amidation reactions with primary/secondary amines proceed efficiently under mild conditions, forming stable sulfonamides .

-

Sterically hindered amines require elevated temperatures (e.g., 50°C) for complete conversion.

Coupling Reactions

The pyrazole and benzothiazole rings enable participation in metal-catalyzed cross-coupling reactions.

Mechanistic insights :

-

The electron-withdrawing sulfonyl chloride group enhances the electrophilicity of the pyrazole ring, facilitating oxidative addition in Pd-catalyzed couplings .

-

Steric hindrance from the benzothiazole moiety may reduce reaction efficiency compared to simpler pyrazole derivatives .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.

Notable observations :

-

Microwave-assisted methods significantly reduce reaction times compared to conventional heating .

-

Intramolecular cyclization preserves the benzothiazole core while introducing functional diversity .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution at the 5- and 7-positions under controlled conditions.

| Reaction | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitrobenzothiazole derivatives | 40–50% | |

| Halogenation | NBS, CCl₄, AIBN, reflux | 7-Bromobenzothiazole analogs | 55–60% |

Challenges :

-

The sulfonyl chloride group deactivates the aromatic ring, necessitating strong electrophiles and harsh conditions .

-

Regioselectivity is influenced by the electron-withdrawing effects of the pyrazole-sulfonyl group .

Reduction and Oxidation

The sulfonyl chloride group can be selectively reduced or oxidized.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction (→ sulfinic acid) | Zn, HCl, H₂O, RT | Pyrazole-benzothiazole sulfinic acid | 60–70% | |

| Oxidation (→ sulfonic acid) | H₂O₂, AcOH, 60°C | Sulfonic acid derivative | 80–90% |

Applications :

-

Sulfinic acid derivatives act as intermediates for synthesizing sulfonamide-based pharmaceuticals.

Biological Activity Modulation

Derivatives of this compound exhibit antimicrobial and anticancer properties, driven by structural modifications:

| Derivative | Biological Activity | IC₅₀/Inhibition Zone | Reference |

|---|---|---|---|

| Sulfonamide analogs | Anticancer (A549 cells) | IC₅₀ = 12–18 µM | |

| Hydrazone conjugates | Antibacterial (E. coli) | 15–20 mm inhibition zone |

Structure-activity relationship :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been explored for its antiproliferative activity , particularly against various cancer cell lines. Research indicates that derivatives of pyrazole-4-sulfonamide, including those containing the benzothiazole moiety, exhibit promising cytotoxic effects.

Case Study: Antiproliferative Activity

A study published in PMC demonstrated that new pyrazole-4-sulfonamide derivatives were synthesized and tested for their antiproliferative activity against U937 cells. The results indicated that these compounds did not show significant cytotoxicity, suggesting a selective action that could be harnessed for therapeutic purposes .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Pyrazole derivative A | 25 | U937 |

| Pyrazole derivative B | 30 | U937 |

Agrochemical Applications

The sulfonyl chloride group in this compound can be utilized to synthesize herbicides and fungicides. Its ability to modify biological pathways makes it a candidate for developing new agrochemicals that target specific plant pathogens or pests.

Case Study: Synthesis of Agrochemical Derivatives

Research has shown that modifications to the pyrazole structure can yield compounds with enhanced herbicidal properties. For instance, the introduction of various substituents on the benzothiazole ring has led to compounds with improved efficacy against specific weed species .

Materials Science Applications

In materials science, 1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride can serve as a precursor for synthesizing polymers and coatings with unique properties. The sulfonyl chloride functionality allows for reactions that can enhance adhesion and durability.

Case Study: Polymer Coatings

A study investigated the use of this compound in creating polymer coatings with enhanced chemical resistance. The incorporation of the benzothiazole unit into polymer matrices resulted in materials with superior thermal stability and mechanical properties compared to standard polymers .

Wirkmechanismus

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It can bind to specific receptors on the cell surface, modulating cellular signaling pathways.

Cellular Signaling: The compound can interfere with cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s uniqueness lies in its benzothiazole-pyrazole hybrid structure. Below is a detailed comparison with structurally related sulfonyl chlorides:

Structural and Functional Differences

1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride ():

- Core Structure : Pyrimidine ring (vs. benzothiazole in the target compound).

- Substituents : A trifluoromethyl (-CF₃) group on the pyrimidine ring enhances lipophilicity and metabolic stability.

- Molecular Formula : C₈H₄ClF₃N₄O₂S.

- Molecular Weight : 312.65 g/mol.

- Applications : Primarily used in organic synthesis as a sulfonating agent .

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride ():

5-(Difluoromethyl)pyridine-3-sulfonyl chloride ():

- Core Structure : Pyridine with a difluoromethyl (-CF₂H) group.

- Reactivity : The electron-withdrawing fluorine atoms increase electrophilicity at the sulfonyl chloride group.

- Molecular Weight : 227.62 g/mol.

Physicochemical Properties

| Compound | Melting Point (°C) | Sensitivity | Purity | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-(4-Trifluoromethyl-2-pyrimidinyl)-... | 97–99 | Moisture-sensitive | 95% | 312.65 |

| 1-(4-Methylpyridin-2-yl)-1H-pyrazol... | Not reported | Not reported | 95% | 257.70 |

| Target Compound (Benzothiazole analog) | Not reported | Likely moisture-sensitive (inferred) | Not reported | ~300 (estimated) |

Biologische Aktivität

1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of benzothiazole and pyrazole rings, with a sulfonyl chloride group that enhances its reactivity and potential for further chemical modifications. Its molecular formula is and it has a molecular weight of 299.76 g/mol .

The biological activity of 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions.

- Receptor Binding : It has the potential to bind to cell surface receptors, modulating cellular signaling pathways.

- Cellular Signaling Modulation : It can interfere with signaling pathways affecting gene expression and cellular behavior .

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a series of pyrazole derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. One study reported that certain derivatives showed IC50 values indicating effective inhibition of cancer cell growth without cytotoxic effects on normal cells .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. A notable case involved compounds designed to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These compounds demonstrated up to 85% inhibition in vitro, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride has been evaluated against various bacterial strains. Compounds derived from this structure have shown promising results against pathogens such as E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide | Sulfonamide derivative | Anticancer, anti-inflammatory |

| 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonate | Sulfonate derivative | Antimicrobial |

| 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonothioate | Sulfonothioate derivative | Enzyme inhibition |

The unique sulfonyl chloride group in 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride allows for versatile chemical modifications leading to derivatives with enhanced biological activities compared to similar compounds .

Case Studies and Research Findings

A review article summarized the synthesis and biological evaluation of various pyrazole derivatives, including those derived from 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride. The findings revealed that modifications at specific positions on the pyrazole ring significantly influenced their anticancer and anti-inflammatory activities .

In another study focusing on enzyme inhibition, certain derivatives displayed high selectivity towards COX enzymes, showcasing their potential as anti-inflammatory agents with fewer side effects compared to traditional NSAIDs .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride?

Methodological Answer:

The synthesis typically involves the sulfonation of a pyrazole-benzothiazole precursor. A general approach includes:

- Step 1: Reacting 1H-pyrazole-4-sulfonic acid derivatives with chlorinating agents (e.g., PCl₅ or SOCl₂) to form the sulfonyl chloride moiety.

- Step 2: Coupling the sulfonyl chloride intermediate with 2-aminobenzothiazole under basic conditions (e.g., in acetone or dichloromethane) .

- Key Considerations: Moisture-sensitive reactions require anhydrous solvents and inert atmospheres. Reflux conditions (e.g., acetone at 60–80°C for 1–2 hours) are often used to drive the reaction to completion .

Basic: How can the purity and structural integrity of this compound be validated after synthesis?

Methodological Answer:

- Analytical Techniques:

- ¹H/¹³C NMR: Confirm the presence of characteristic peaks, such as pyrazole C-H (~δ 8.5–9.0 ppm) and benzothiazole aromatic protons (~δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]⁺) with an exact mass matching the theoretical value (e.g., m/z 343.1087 for C₁₀H₇ClN₃O₂S₂) .

- X-ray Crystallography: Resolve crystal structures using SHELXL for refinement, focusing on bond parameters like C–S (1.657 Å) and C–O (1.224 Å) to confirm planar geometry .

Basic: What are the recommended storage conditions to prevent degradation of this sulfonyl chloride?

Methodological Answer:

- Store under inert gas (argon or nitrogen) at –20°C in airtight, amber vials to minimize hydrolysis.

- Use desiccants (e.g., silica gel) to control moisture.

- Stability Tests: Monitor via TLC or HPLC every 3–6 months; degradation products (e.g., sulfonic acids) appear as secondary spots/peaks .

Advanced: How can researchers address low yields during the sulfonation step?

Methodological Answer:

- Optimization Strategies:

- Increase stoichiometric excess of chlorinating agent (e.g., 1.5–2.0 eq SOCl₂) to ensure complete conversion.

- Employ microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity in non-polar solvents .

- Troubleshooting: If unreacted precursor persists, use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the sulfonyl chloride intermediate .

Advanced: What mechanistic insights explain the reactivity of the sulfonyl chloride group in cross-coupling reactions?

Methodological Answer:

- The sulfonyl chloride acts as an electrophile due to the electron-withdrawing effect of the S(=O)₂ group, facilitating nucleophilic substitution (e.g., with amines or alcohols).

- Kinetic Studies: Monitor reaction progress via in situ IR to track the disappearance of the S–Cl stretch (~1370 cm⁻¹).

- Side Reactions: Competing hydrolysis to sulfonic acids can occur; control by maintaining anhydrous conditions and using scavengers like molecular sieves .

Advanced: How should researchers resolve contradictions between computational modeling and experimental structural data?

Methodological Answer:

- Case Example: If DFT-predicted bond lengths (e.g., C–N) deviate from X-ray data, validate via:

- Hydrogen Bond Analysis: Check for intramolecular interactions (e.g., N–H⋯O=S) that distort geometry, as seen in benzothiazole-thiourea derivatives .

- Torsional Angle Adjustments: Refine computational models using crystallographic dihedral angles (e.g., 24.09° between planes in related compounds) .

- Software Tools: Use SHELX for crystallographic refinement and Gaussian for DFT optimization to reconcile discrepancies .

Advanced: What biological screening approaches are relevant for evaluating this compound’s bioactivity?

Methodological Answer:

- Antimicrobial Assays:

- Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains, reporting MIC values (µg/mL) .

- Cytotoxicity Screening: Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

- Structural-Activity Relationship (SAR): Modify the pyrazole or benzothiazole substituents and compare bioactivity trends (e.g., electron-withdrawing groups enhance antimicrobial potency) .

Advanced: How can researchers mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Crystallization Techniques:

- Solvent Pair Screening: Use DMSO/water or acetone/ethanol mixtures to induce slow evaporation.

- Seeding: Introduce microcrystals from prior batches to promote nucleation.

- Case Study: For analogous sulfonyl chlorides, crystals grown from DMSO at 4°C exhibited monoclinic P2₁/c symmetry with Z = 4 .

- Data Collection: Optimize diffraction resolution (<1.0 Å) using synchrotron radiation for accurate SHELXL refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.